molecular formula C11H8BrNO B15293387 4-Bromo-2-benzoylpyrrole

4-Bromo-2-benzoylpyrrole

Cat. No.: B15293387
M. Wt: 250.09 g/mol
InChI Key: MFIQIUWWTVDWPH-UHFFFAOYSA-N
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Description

4-Bromo-2-benzoylpyrrole is a brominated pyrrole derivative featuring a benzoyl group at the 2-position and a bromine atom at the 4-position of the pyrrole ring.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-phenylmethanone

InChI

InChI=1S/C11H8BrNO/c12-9-6-10(13-7-9)11(14)8-4-2-1-3-5-8/h1-7,13H

InChI Key

MFIQIUWWTVDWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-benzoylpyrrole typically involves the bromination of a pyrrole derivative followed by benzoylation. One common method includes the bromination of 2-benzoylpyrrole using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and benzoylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for scalable production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-benzoylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups replacing the bromine atom or modifying the benzoyl group .

Mechanism of Action

The mechanism of action of 4-Bromo-2-benzoylpyrrole and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some derivatives act as uncouplers of oxidative phosphorylation, disrupting the production of ATP in cells . The molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-benzoylpyrrole with structurally related brominated pyrrole derivatives and aromatic compounds, based on substituents, molecular properties, and applications inferred from the evidence:

Compound Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications References
This compound Bromine (C4), benzoyl (C2) Benzoyl, pyrrole ~264.1 (estimated) Organic synthesis, ligand design, pharmaceutical intermediates N/A
4-Bromo-1H-pyrrole-2-carboxylic acid Bromine (C4), carboxylic acid (C2) Carboxylic acid, pyrrole 190.0 (exact) Crystal engineering, coordination polymers, building block for heterocyclic synthesis
n-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide Bromine (C4), benzyl, propyl carboxamide Carboxamide, pyrrole 321.21 (exact) Pharmaceutical intermediates, bioactive molecule synthesis
6-(4-Bromophenyl)-2-ethylhexyl diketopyrrolopyrrole-1,4-dione Bromophenyl, thiophene, ethylhexyl Diketopyrrolopyrrole, thiophene ~550–600 (estimated) Organic semiconductors, optoelectronic materials
4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol Bromine, methoxy, benzimidazole-phenol Benzimidazole, phenol ~439.3 (estimated) Metal chelation, luminescent materials, catalysis

Key Observations :

Substituent Effects on Reactivity :

  • The benzoyl group in this compound likely enhances electrophilicity at the pyrrole ring compared to the carboxylic acid group in 4-Bromo-1H-pyrrole-2-carboxylic acid . This difference may influence participation in nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions.
  • Bulky substituents (e.g., ethylhexyl in diketopyrrolopyrrole derivatives) improve solubility in organic solvents, critical for applications in thin-film electronics .

Coordination Chemistry: Benzimidazole-phenol derivatives (e.g., ) exhibit multiple coordination sites for metal ions, whereas this compound’s benzoyl group may act as a weaker ligand due to reduced electron density .

Synthetic Methods: Brominated pyrroles are typically synthesized via halogenation (e.g., electrophilic bromination) or coupling reactions. For example, highlights the use of sodium/2-methyl-2-butanol under argon for constructing diketopyrrolopyrrole frameworks .

Applications in Materials Science :

  • Diketopyrrolopyrrole derivatives with bromophenyl and thiophene groups demonstrate strong absorption in the visible spectrum, making them suitable for organic photovoltaics . In contrast, this compound’s simpler structure may favor smaller-molecule applications, such as fluorescent probes or catalysts.

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